molecular formula C10H16Cl2N2O2S B1450304 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride CAS No. 1797717-71-5

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride

Cat. No. B1450304
CAS RN: 1797717-71-5
M. Wt: 299.22 g/mol
InChI Key: ATSZTAVJSNXSGE-UHFFFAOYSA-N
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Description

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1797717-71-5 . It has a molecular weight of 299.22 g/mol . This compound is commonly used in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H . This indicates that the compound contains a thiophene ring substituted with a piperazinylmethyl group and a carboxylic acid group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its boiling point is predicted to be 399.9±42.0 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride:

Antimicrobial Agents

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound is being studied for its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Research

This compound is also being explored for its anticancer properties. The thiophene ring system is known for its ability to interfere with cancer cell proliferation. Researchers are investigating its potential to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs .

Neuroprotective Agents

In the field of neuroprotection, 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride is being studied for its ability to protect neurons from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter systems and reduce oxidative stress is of significant interest.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are another area of active research. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Chemistry

Finally, this compound is important in synthetic chemistry as a building block for the synthesis of more complex molecules. Its reactivity and functional groups allow for the creation of a wide variety of derivatives, which can be used in further research and development of new chemical entities.

Sigma-Aldrich Springer Smolecule

Safety and Hazards

The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZTAVJSNXSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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